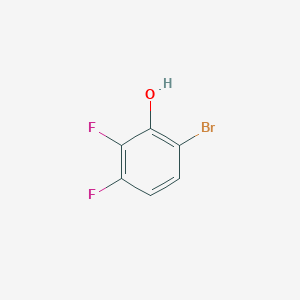

6-Bromo-2,3-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUIGADGRYKQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589933 | |

| Record name | 6-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-23-8 | |

| Record name | 6-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2,3-difluorophenol chemical properties

An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol: Core Chemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound with applications in organic synthesis.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 186590-23-8 | [2][3] |

| Molecular Formula | C₆H₃BrF₂O | [2][3][4] |

| Molecular Weight | 208.99 g/mol | [2][3][4] |

| Physical Form | Liquid | |

| Purity | 97% | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| IUPAC Name | This compound | [2][3] |

| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1F)F)O)Br | [2] |

Synthesis and Reactivity

While specific synthesis pathways for this compound are not detailed in the provided results, general methodologies for synthesizing similar fluorinated aromatic compounds can be inferred. These methods often involve multi-step sequences that could include Grignard-based approaches, nucleophilic aromatic substitution, or Balz-Schiemann reactions.[5] The reactivity of this compound is characterized by the interplay of its hydroxyl, bromo, and fluoro substituents, making it a versatile intermediate in organic synthesis.[1] The electron-withdrawing nature of the fluorine atoms influences the acidity of the phenolic proton and the reactivity of the aromatic ring.[1]

A general workflow for the synthesis and purification of a substituted phenol like this compound is outlined below.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry.[6] It is used as a reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[6] The incorporation of fluorine atoms into drug candidates is a common strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1][7]

The following diagram illustrates a conceptual workflow for the application of this compound in a drug discovery context.

Experimental Protocols

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[10]

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz or 500 MHz spectrometer.[10][11] Standard parameters include a spectral width of ~16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds.[10]

-

¹³C NMR Acquisition: Use a broadband probe to acquire the spectrum. Due to the presence of fluorine, C-F coupling will result in splitting of the carbon signals.

-

¹⁹F NMR Acquisition: This technique is crucial for characterizing fluorinated compounds, providing information about the electronic environment of the fluorine atoms.[8]

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl salt plates.[10]

-

Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be subtracted.[10]

-

Expected Absorptions:

-

O-H stretch (broad): ~3500-3200 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

C-F stretch: ~1300-1000 cm⁻¹

-

C-Br stretch: Below 1000 cm⁻¹

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct insertion or through a gas chromatography (GC) column.[10]

-

Ionization: Use Electron Ionization (EI) at 70 eV.[10]

-

Analysis: The resulting mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including isotopic peaks for bromine.

Safety and Handling

This compound is associated with several hazards.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[12][13][14][15] Proper personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area.[12][15]

References

- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 2. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 186590-23-8 [chemicalbook.com]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol (CAS: 186590-23-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorophenol, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, spectroscopic data, and its application in the development of pharmacologically active agents, particularly as a precursor to ghrelin receptor antagonists.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂O.[1] Its structure incorporates a phenol ring substituted with a bromine atom and two fluorine atoms, which impart unique chemical reactivity and make it a valuable intermediate in the synthesis of complex molecules. The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 186590-23-8 | [1] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Not explicitly stated, likely a solid or high-boiling liquid | |

| Purity | Typically >97% |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

A plausible synthetic route to this compound.

Methodology:

This protocol describes the electrophilic bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating ortho-, para-director. Given that the para position is unsubstituted, bromination is expected to occur at this position, yielding the desired this compound (numbering starts from the hydroxyl-bearing carbon).

Materials and Equipment:

-

2,3-Difluorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-difluorophenol (1 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not available in the searched literature. However, based on the known effects of hydroxyl, bromo, and fluoro substituents on aromatic rings, a predicted spectroscopic profile can be outlined.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the hydroxyl group.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.5 |

| Phenolic OH | 5.0 - 6.0 (broad singlet) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the aromatic ring. The chemical shifts are significantly affected by the attached substituents. Carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 155 |

| C-F | 140 - 160 (with C-F coupling) |

| C-Br | 100 - 110 |

| Aromatic CH | 115 - 130 |

Applications in Drug Discovery: Ghrelin Receptor Antagonists

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, notably as a precursor for ghrelin receptor antagonists. The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and energy metabolism.[2] Antagonists of this receptor are being investigated for the treatment of obesity and related metabolic disorders.[2]

The brominated and fluorinated phenol moiety of this compound can be incorporated into more complex molecules to enhance their binding affinity and pharmacokinetic properties. The fluorine atoms can improve metabolic stability and membrane permeability, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions.

Ghrelin Receptor Signaling Pathway and Mechanism of Antagonism

Ghrelin binding to its receptor (GHS-R1a) activates multiple intracellular signaling cascades, primarily through Gαq and Gαi/o proteins.[3][4] This leads to downstream effects such as increased intracellular calcium, modulation of potassium channels, and ultimately, the physiological responses of increased appetite and growth hormone release.[3][5]

A ghrelin receptor antagonist, often synthesized using intermediates like this compound, functions as a competitive inhibitor. It binds to the ghrelin receptor without initiating the downstream signaling cascade, thereby blocking the effects of endogenous ghrelin.[6][7]

Mechanism of ghrelin receptor antagonism.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery, particularly in the development of ghrelin receptor antagonists for metabolic diseases. Its unique substitution pattern of bromine and fluorine atoms on a phenol ring provides a valuable scaffold for medicinal chemists. While further research is needed to fully characterize its properties and applications, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. varmedicine.com [varmedicine.com]

- 7. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Bromo-2,3-difluorophenol, a key building block in the development of novel pharmaceuticals and other specialty chemicals.

Chemical Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂O.[1][2][3] Its structure consists of a phenol ring substituted with a bromine atom and two fluorine atoms.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 186590-23-8 | [1][2][4][5] |

| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |

| Molecular Weight | 208.99 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Bromo-2,3-difluoro-phenol, Phenol, 6-bromo-2,3-difluoro- | [4] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 2,3-difluorophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is sterically hindered by the adjacent fluorine atom, the bromination occurs selectively at the ortho position (C6).

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Representative Bromination of a Phenol Derivative

Materials:

-

2,3-Difluorophenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. Alternatively, N-Bromosuccinimide can be used as the brominating agent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

Specific experimental data for the synthesis of this compound, such as reaction yield and purity, are not detailed in the currently available literature. The following table is provided as a template for researchers to record their own experimental results.

Table 2: Synthesis of this compound - Experimental Data (Template)

| Starting Material | Brominating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2,3-Difluorophenol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.0-7.3 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~5.0-6.0 | br s | 1H | OH |

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| ~150-160 (d, JCF) | C-F |

| ~140-150 (d, JCF) | C-F |

| ~130-140 | C-OH |

| ~120-130 | C-H |

| ~110-120 | C-H |

| ~100-110 | C-Br |

Infrared (IR) Spectroscopy

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3200-3600 | Broad | O-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-F stretch |

| 1100-1200 | Strong | C-O stretch |

| 600-800 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Predicted | ||

| 208/210 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 129 | Medium | [M - Br]⁺ |

| 101 | Medium | [M - Br - CO]⁺ |

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable synthetic intermediate. While detailed, published experimental data on its synthesis and characterization is limited, this guide provides a framework for its preparation and analysis based on established chemical principles and data from related compounds. Further research and publication of specific experimental procedures and data would be beneficial to the scientific community.

References

- 1. This compound 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 186590-23-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

6-Bromo-2,3-difluorophenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-2,3-difluorophenol, a key intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry. Its precise molecular characteristics are fundamental to its reactivity and application in synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 186590-23-8 | [1] |

Experimental Protocols

While specific proprietary synthesis methods may vary, a general approach for the preparation of brominated difluorophenols can be extrapolated from established organic chemistry principles. The following is a representative protocol for the synthesis of a related isomer, 4-Bromo-2,3-difluorophenol, which illustrates a common synthetic strategy involving demethylation of a methoxy precursor.

Synthesis of 4-Bromo-2,3-difluorophenol from 1-Bromo-2,3-difluoro-4-methoxybenzene [2]

-

Reaction Setup : A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared in a suitable reaction vessel equipped for stirring and operation at reduced temperatures.

-

Addition of Reagent : The solution is cooled to -20°C. A 1 M solution of boron tribromide (BBr₃) in DCM (26.9 mmol) is added dropwise to the stirred solution over a period of 10 minutes.

-

Reaction Progression : Following the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12 hours to ensure the completion of the demethylation reaction.

-

Quenching : The reaction mixture is cooled to 10°C, and the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Extraction and Isolation : The mixture is diluted with additional DCM (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification : The resulting crude oil can be further purified by column chromatography to yield the pure 4-bromo-2,3-difluorophenol.

This protocol highlights a standard method for the cleavage of aryl methyl ethers to phenols, a key transformation that could be adapted for the synthesis of this compound from a suitable methoxy-substituted precursor.

Application in Drug Development: Ghrelin Receptor Antagonism

This compound and structurally related compounds are of significant interest in the development of small-molecule antagonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a). The ghrelin receptor plays a crucial role in regulating appetite, energy balance, and glucose metabolism.[3]

The Ghrelin Signaling Pathway

Ghrelin, often termed the "hunger hormone," is produced primarily in the stomach and acts on the hypothalamus in the brain to stimulate appetite.[4][5] The binding of ghrelin to its receptor, GHS-R1a, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) can activate various downstream pathways, including the Gαq pathway, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[6] This signaling ultimately results in the release of orexigenic (appetite-stimulating) neuropeptides.[7][8]

Given its role in stimulating food intake, blocking the ghrelin receptor is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[3][9] Ghrelin receptor antagonists are compounds that bind to the GHS-R1a but do not activate it, thereby preventing ghrelin from exerting its effects.[4][5] This blockade can lead to reduced appetite, decreased food intake, and potential weight loss.[3][9]

The following diagram illustrates the ghrelin signaling pathway and the mechanism of action for a ghrelin receptor antagonist.

References

- 1. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,3-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. varmedicine.com [varmedicine.com]

- 5. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromo-2,3-difluorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 6-Bromo-2,3-difluorophenol in common organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Not Available | Not Available | Not Available |

| Ethanol | 25 | Not Available | Not Available | Not Available |

| Acetone | 25 | Not Available | Not Available | Not Available |

| Dichloromethane | 25 | Not Available | Not Available | Not Available |

| Ethyl Acetate | 25 | Not Available | Not Available | Not Available |

| Acetonitrile | 25 | Not Available | Not Available | Not Available |

| N,N-Dimethylformamide (DMF) | 25 | Not Available | Not Available | Not Available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Spectroscopic Profile of 6-Bromo-2,3-difluorophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in the synthesis of various pharmaceutical compounds, including macrocyclic ghrelin receptor antagonists.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

-

Molecular Formula: C₆H₃BrF₂O[2]

-

Molecular Weight: 208.99 g/mol [2]

-

Exact Mass: 207.93353 Da[2]

-

Description: this compound is a substituted aromatic compound containing a hydroxyl group, two fluorine atoms, and a bromine atom attached to the benzene ring.[2][3]

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is a combination of predicted values from established spectroscopic software and estimated values based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.15 | ddd (doublet of doublet of doublets) | 1H | H-4 |

| ~ 6.90 | ddd (doublet of doublet of doublets) | 1H | H-5 |

| ~ 5.50 | s (singlet) | 1H | OH |

Note: The chemical shifts and coupling constants for the aromatic protons (H-4 and H-5) are influenced by the neighboring fluorine and bromine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150.0 (dd) | C-2 (C-F) |

| ~ 145.0 (dd) | C-3 (C-F) |

| ~ 142.0 (d) | C-1 (C-OH) |

| ~ 125.0 (d) | C-5 |

| ~ 118.0 (d) | C-4 |

| ~ 110.0 | C-6 (C-Br) |

Note: Carbons attached to fluorine will exhibit splitting (doublets, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Estimated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1300 - 1200 | Strong | C-F stretch |

| 1260 - 1000 | Strong | C-O stretch |

| 1100 - 1000 | Medium | C-Br stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: The presence of strong intramolecular hydrogen bonding in related difluorophenols can influence the O-H stretching frequency.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 129 | Moderate | [M - Br]⁺ |

| 101 | Moderate | [M - Br - CO]⁺ |

| 82 | Low | [C₅H₂F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty spectrometer or the KBr pellet/salt plates.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which helps in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to 6-Bromo-2,3-difluorophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. While the specific historical details of its discovery are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties, proposes a detailed potential synthetic pathway, and explores its application as a key intermediate in the development of pharmacologically active molecules. The lack of specific data on its unique biological activities is noted, with its primary role being a versatile building block in organic synthesis.

Introduction

This compound (CAS No. 186590-23-8) is a substituted phenol containing bromine and fluorine atoms on the aromatic ring.[1][2][3] The presence of multiple halogen substituents significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in the synthesis of complex organic compounds. Fluorinated aromatic compounds, in particular, are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5][6] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, focusing on its synthesis, characterization, and utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 186590-23-8 | [1][2][3] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified in search results | |

| Purity | Typically ≥97% | [7][8] |

| InChI Key | OGUIGADGRYKQTN-UHFFFAOYSA-N | |

| SMILES | Oc1c(Br)ccc(F)c1F | [8] |

Table 1: Physicochemical Properties of this compound

Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the bromination of phenols and may require optimization.[9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluorophenol (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or glacial acetic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis

The primary documented application of this compound is as a synthetic intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the phenol and difluoro-substituted ring provides a scaffold for building pharmacologically active compounds.

Caption: Role of this compound as a synthetic building block.

Biological Activity and Signaling Pathways

There is a notable lack of specific information in the public domain regarding the intrinsic biological activity or engagement in specific signaling pathways of this compound itself. Its utility in the life sciences is primarily as a component in the synthesis of larger, biologically active molecules. For instance, substituted phenols and their derivatives are known to be recurring motifs in pharmaceuticals.[11] The biological activity of compounds synthesized using this compound would be dependent on the final molecular structure.

Conclusion

This compound is a valuable, commercially available fine chemical with significant potential as a building block in organic synthesis. While its own discovery history and biological profile are not well-documented, its utility as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries, is evident. This guide provides a foundational understanding of its properties and a practical, proposed method for its synthesis, empowering researchers to leverage this versatile intermediate in their research and development endeavors. Further investigation into its potential biological activities could be a subject of future research.

References

- 1. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 186590-23-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 186590-23-8 | this compound - Fluoropharm [fluoropharm.com]

- 8. This compound 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. par.nsf.gov [par.nsf.gov]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Applications of 6-Bromo-2,3-difluorophenol

For Immediate Release

Shanghai, China – December 25, 2025 – As the landscape of pharmaceutical and materials science evolves, the demand for novel molecular scaffolds with unique physicochemical properties is at an all-time high. 6-Bromo-2,3-difluorophenol, a halogenated aromatic compound, has emerged as a versatile building block with significant potential for the development of next-generation therapeutics and advanced materials. This technical guide provides an in-depth analysis of the core properties of this compound and explores promising avenues for future research and application.

Core Chemical and Physical Properties

This compound is a substituted phenol with the molecular formula C₆H₃BrF₂O. Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, and two fluorine atoms. This unique combination of substituents imparts distinct chemical reactivity and physical properties, making it an attractive starting material for complex organic syntheses.[1] The physical and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | PubChem[1] |

| Molecular Weight | 208.99 g/mol | PubChem[1] |

| CAS Number | 186590-23-8 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Potential Research Areas and Applications

The strategic placement of fluorine and bromine atoms on the phenolic ring of this compound opens up a wide range of possibilities for medicinal chemists, materials scientists, and organic synthesis experts.

Medicinal Chemistry: Targeting the Ghrelin Receptor

A particularly promising application of this compound lies in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[2] The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and metabolism. Its modulation is a therapeutic strategy for metabolic disorders such as obesity and diabetes.

The difluorophenol moiety can be incorporated into small molecules designed to bind to the ghrelin receptor. The fluorine atoms can enhance binding affinity, metabolic stability, and bioavailability of the resulting compounds. Research in this area could focus on:

-

Synthesis of Novel Ligands: Designing and synthesizing new libraries of compounds based on the this compound scaffold to explore the structure-activity relationship (SAR) at the ghrelin receptor.

-

PET Imaging Agents: Developing fluorinated derivatives for use as positron emission tomography (PET) radiotracers to visualize and study the distribution and function of ghrelin receptors in the brain and other tissues.[3][4]

-

Therapeutic Development: Investigating the efficacy of novel ghrelin receptor modulators in preclinical models of obesity, diabetes, and other metabolic diseases.

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| (S)-9 | 1.1 ± 0.2 | 0.6 ± 0.1 |

| (R)-9 | 2.5 ± 0.4 | 1.4 ± 0.2 |

| (S)-16 | 1.8 ± 0.3 | 1.0 ± 0.2 |

Data from "Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging"[3]

Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. Halogenated phenols are known precursors to a variety of herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. Potential research directions include the synthesis and screening of derivatives for herbicidal, fungicidal, and insecticidal activity.

Materials Science

The presence of fluorine atoms in organic molecules can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. These properties make fluorinated compounds valuable in materials science. This compound could serve as a monomer or a precursor for the synthesis of:

-

Specialty Polymers: Creating polymers with high thermal stability and low surface energy for applications in coatings and advanced materials.

-

Liquid Crystals: Designing new liquid crystalline materials with tailored optical and electronic properties.

Experimental Protocols

The versatile reactivity of this compound allows for its participation in a variety of chemical transformations. A key reaction for this class of compounds is the Williamson ether synthesis, which allows for the facile introduction of various side chains at the phenolic oxygen.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from a phenol and an alkyl halide.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Visualizing the Ghrelin Receptor Signaling Pathway

Compounds derived from this compound that act as ghrelin receptor antagonists would interfere with the downstream signaling cascade initiated by the binding of the endogenous ligand, ghrelin. The following diagram illustrates the canonical Gαq-mediated signaling pathway of the ghrelin receptor.

References

- 1. This compound | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 186590-23-8 [chemicalbook.com]

- 3. Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging [ouci.dntb.gov.ua]

Theoretical Exploration of 6-Bromo-2,3-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-Bromo-2,3-difluorophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages computational methods and comparative analysis with structurally related compounds, particularly the parent molecule 2,3-difluorophenol, to elucidate its structural, spectroscopic, and electronic properties. This guide also outlines hypothetical experimental protocols and discusses potential biological activities based on the known characteristics of similar bromophenol derivatives.

Introduction

Halogenated phenols are a class of organic compounds that have garnered significant interest in various scientific fields due to their diverse chemical reactivity and biological activities. The introduction of halogen atoms onto a phenol ring can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This compound, with its unique substitution pattern of a bromine atom and two fluorine atoms, presents an intriguing subject for theoretical investigation. This document aims to provide a detailed theoretical framework for understanding this molecule, which can serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily computed through established in silico models and provide a foundational understanding of the molecule's characteristics.[1]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | PubChem[1] |

| Molecular Weight | 208.99 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 186590-23-8 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 207.93353 g/mol | PubChem[1] |

| Monoisotopic Mass | 207.93353 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Theoretical Studies: A Computational Approach

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the molecular properties of this compound. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic structure.

Molecular Geometry and Structure

The optimized molecular structure of this compound can be predicted using computational methods. The presence of the bulky bromine atom at the 6-position and the two fluorine atoms at the 2- and 3-positions will influence the bond lengths, bond angles, and dihedral angles of the phenyl ring. An intramolecular hydrogen bond between the hydroxyl group and the fluorine atom at the 2-position is also a possibility, which would affect the conformation of the molecule.

A proposed computational workflow for determining the optimized geometry is presented below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using 6-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel macrocyclic compounds utilizing 6-Bromo-2,3-difluorophenol as a key starting material. The synthetic strategy involves a two-step sequence comprising an initial intermolecular Ullmann condensation to construct a linear diaryl ether precursor, followed by a subsequent intramolecular Ullmann condensation to effect macrocyclization. This methodology offers a versatile and efficient pathway to novel macrocyclic architectures incorporating the unique electronic properties of the difluorophenoxy moiety, which are of significant interest in medicinal chemistry and materials science. Detailed protocols, quantitative data, and visual representations of the experimental workflow are provided to enable researchers to replicate and adapt these methods for their specific research needs.

Introduction

Macrocyclic compounds represent a privileged structural class in drug discovery and supramolecular chemistry, owing to their unique conformational properties and ability to engage with biological targets with high affinity and selectivity. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a versatile building block that combines a reactive phenolic hydroxyl group and a bromine-substituted aromatic ring, making it an ideal candidate for the construction of complex molecular architectures.

This application note details a robust synthetic route to a novel 14-membered macrocyclic diaryl ether, commencing from this compound. The synthesis hinges on two successive copper-catalyzed Ullmann condensations, a powerful and reliable method for the formation of diaryl ether linkages.

Overall Synthetic Strategy

The synthesis of the target macrocycle is accomplished in two key stages, as depicted in the workflow below. The initial step involves the synthesis of a linear precursor, 4'-(6-bromo-2,3-difluorophenoxy)-[1,1'-biphenyl]-4-ol, via an intermolecular Ullmann condensation. The subsequent and final step is the intramolecular Ullmann condensation of this precursor to yield the desired macrocyclic diaryl ether.

Figure 1: A high-level overview of the synthetic workflow for the macrocyclic compound.

Experimental Protocols

Step 1: Synthesis of Linear Precursor: 4'-(6-bromo-2,3-difluorophenoxy)-[1,1'-biphenyl]-4-ol

This procedure details the copper-catalyzed intermolecular Ullmann condensation between this compound and 4'-hydroxy-[1,1'-biphenyl]-4-yl iodide.

Materials:

-

This compound (1.0 equiv.)

-

4'-Hydroxy-[1,1'-biphenyl]-4-yl iodide (1.2 equiv.)

-

Copper(I) iodide (CuI) (10 mol%)

-

N,N-Dimethylglycine (20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4'-hydroxy-[1,1'-biphenyl]-4-yl iodide, CuI, N,N-dimethylglycine, and Cs₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure linear precursor.

Expected Yield: 65-85%

Step 2: Intramolecular Ullmann Condensation for Macrocyclization

This protocol describes the high-dilution, copper-catalyzed intramolecular Ullmann condensation of the linear precursor to form the 14-membered macrocyclic diaryl ether.

Materials:

-

Linear Precursor (4'-(6-bromo-2,3-difluorophenoxy)-[1,1'-biphenyl]-4-ol) (1.0 equiv.)

-

Copper(I) iodide (CuI) (20 mol%)

-

1,10-Phenanthroline (40 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

Anhydrous Pyridine

Procedure:

-

To a large, dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and two syringe pumps, add K₂CO₃, CuI, and 1,10-phenanthroline.

-

Add a significant volume of anhydrous pyridine to the flask to achieve a final concentration of the linear precursor of approximately 1 mM upon complete addition.

-

Heat the pyridine mixture to reflux under an inert atmosphere.

-

Prepare a solution of the linear precursor in anhydrous pyridine.

-

Using a syringe pump, add the solution of the linear precursor to the refluxing pyridine mixture over a period of 8-12 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

-

Dissolve the residue in a mixture of dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel to isolate the desired macrocycle.

Expected Yield: 30-50%

Quantitative Data

The following tables summarize typical yields for the intermolecular and intramolecular Ullmann condensation reactions with various substrates, demonstrating the scope of these transformations.

Table 1: Intermolecular Ullmann Condensation Yields

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2.0) | Dioxane | 90 | 18 | 88 |

| 2 | 4-Bromoanisole | Phenol | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 75 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Cresol | CuI (5) | None | K₂CO₃ (2.0) | DMF | 120 | 12 | 92 |

| 4 | 2-Bromotoluene | 2-Naphthol | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 68 |

| 5 | This compound | 4'-Hydroxy-[1,1'-biphenyl]-4-yl iodide | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2.0) | Dioxane | 90 | 20 | ~78 (expected) |

Table 2: Intramolecular Ullmann Macrocyclization Yields

| Entry | Linear Precursor Ring Size | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Concentration (mM) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 12 | CuI (20) | 1,10-Phenanthroline (40) | K₂CO₃ (3.0) | Pyridine | 1 | 115 | 24 | 45 |

| 2 | 13 | Cu₂O (15) | 8-Hydroxyquinoline (30) | Cs₂CO₃ (2.5) | Toluene | 2 | 110 | 36 | 38 |

| 3 | 15 | CuI (20) | None | K₃PO₄ (3.0) | DMF | 1 | 140 | 24 | 32 |

| 4 | 16 | CuBr (20) | Acetylacetone (40) | K₂CO₃ (3.0) | Pyridine | 0.5 | 115 | 48 | 25 |

| 5 | 14 (Proposed) | CuI (20) | 1,10-Phenanthroline (40) | K₂CO₃ (3.0) | Pyridine | 1 | 115 | 36 | ~40 (expected) |

Characterization of the Target Macrocycle

The structure and purity of the synthesized macrocyclic diaryl ether should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons of the biphenyl and difluorophenyl moieties. The disappearance of the phenolic proton signal from the linear precursor is a key indicator of successful cyclization.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the macrocyclic structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the macrocycle, corresponding to its molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound and for purification.

Signaling Pathways and Biological Relevance

While the specific biological activity of this novel macrocycle is yet to be determined, macrocyclic diaryl ethers are known to exhibit a range of biological activities. The rigid yet flexible nature of the macrocyclic scaffold, combined with the electronic properties of the difluorinated phenyl ring, makes this class of compounds promising for targeting protein-protein interactions or enzyme active sites. Further biological screening is recommended to explore its potential as a therapeutic agent.

Application Notes and Protocols: 6-Bromo-2,3-difluorophenol in the Synthesis of Ghrelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-2,3-difluorophenol and its analogs as key reagents in the synthesis of potent ghrelin receptor (GHS-R1a) antagonists. This document details the synthesis of a representative antagonist, outlines protocols for its biological evaluation, and presents relevant pharmacological data.

Introduction

The ghrelin receptor, a G protein-coupled receptor (GPCR), is a critical regulator of appetite, growth hormone secretion, and energy homeostasis. Antagonism of this receptor represents a promising therapeutic strategy for the management of obesity and related metabolic disorders. Small molecule antagonists incorporating a substituted phenoxy moiety have shown significant promise, with the bromine and fluorine atoms of reagents like this compound playing crucial roles in optimizing potency, selectivity, and pharmacokinetic properties. The bromo- and fluoro-substituted phenoxy group is a key pharmacophore in a number of potent ghrelin receptor antagonists, such as YIL-781.

I. Synthesis of a Representative Ghrelin Receptor Antagonist

While a specific antagonist derived from this compound is not extensively detailed in publicly available literature, the synthesis of structurally related compounds, such as YIL-781 (6-(4-bromo-2-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone), provides a clear blueprint. The following protocol is a representative synthesis of a pyrido[3,2-d]pyrimidin-4(3H)-one based ghrelin receptor antagonist.

Reaction Scheme:

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2,3-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of 6-Bromo-2,3-difluorophenol with various boronic acids. This compound is a valuable building block in medicinal chemistry and materials science, where the resulting biaryl structures can serve as precursors to complex molecules with desirable electronic and physiological properties. The fluorine and hydroxyl functionalities offer opportunities for further synthetic modifications.[4]

The protocol herein is a representative method, and optimization of reaction conditions such as catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrates.[]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with different arylboronic acids. These values are based on typical yields obtained for similar transformations reported in the literature and should be considered as a general guide.

| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 82 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | DMF/H₂O (8:1) | 90 | 18 | 78 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 85 | 12 | 88 |

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-3 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-6 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate/oil bath

-

Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) and degassed water via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols: 6-Bromo-2,3-difluorophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2,3-difluorophenol as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development programs.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of a 2,3-difluorophenoxy moiety into target molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and better cell permeability. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for further molecular elaboration.

This document details the application of this compound in the synthesis of a class of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are of significant interest in oncology.

Application: Synthesis of FGFR Inhibitors

This compound is a key starting material for the synthesis of substituted pyrazolo[3,4-d]pyrimidine-based FGFR inhibitors. The 2,3-difluorophenoxy group often occupies a critical region of the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

Rationale for Use in FGFR Inhibitor Synthesis:

-

Hydrogen Bonding: The phenolic oxygen, after etherification, can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.

-

Modulation of Physicochemical Properties: The difluoro substitution pattern alters the electronic properties of the phenyl ring and can improve properties such as lipophilicity and metabolic stability.

-

Synthetic Handle: The bromine atom allows for the introduction of further diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols describe the key synthetic steps involving this compound in the preparation of a pyrazolopyrimidine-based FGFR inhibitor scaffold.

Protocol 1: Williamson Ether Synthesis for Coupling of this compound with a Heterocyclic Core

This protocol details the nucleophilic aromatic substitution reaction between this compound and a chlorinated pyrazolopyrimidine core to form the diaryl ether linkage.

Materials:

-

This compound

-

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to dissolve the reactants (concentration of the phenol is typically 0.1-0.5 M).

-

To this stirred suspension, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(6-bromo-2,3-difluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine.

Diagram of Synthetic Workflow:

Application Note: Synthesis of Novel Fluorinated Poly(arylene ether)s using 6-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of bromine and multiple fluorine atoms onto the polymer backbone is anticipated to impart a unique combination of properties, including potential for further functionalization at the bromine site, enhanced flame retardancy, and tailored solubility and thermal characteristics. This makes the resulting polymers promising candidates for applications in high-performance engineering plastics, low-dielectric materials for advanced electronics, and chemically resistant coatings.[1]

Proposed Synthetic Pathway: Oxidative Polymerization